Gersizangitide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2417491-82-6 |

|---|---|

Molecular Formula |

C111H167N29O28 |

Molecular Weight |

2355.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C111H167N29O28/c1-14-58(8)86(105(164)132-76(52-82(114)144)98(157)129-77(53-83(145)146)100(159)135-85(57(6)7)104(163)138-88(60(10)16-3)107(166)131-75(51-81(113)143)97(156)126-71(90(115)149)47-64-32-21-17-22-33-64)137-101(160)78(54-84(147)148)133-106(165)87(59(9)15-2)136-99(158)74(50-67-38-27-20-28-39-67)127-91(150)61(11)122-95(154)72(48-65-34-23-18-24-35-65)130-103(162)80-42-31-45-140(80)109(168)62(12)123-108(167)89(63(13)142)139-102(161)79(55-141)134-96(155)73(49-66-36-25-19-26-37-66)128-94(153)70(41-30-44-121-111(118)119)125-93(152)69(40-29-43-120-110(116)117)124-92(151)68(112)46-56(4)5/h17-28,32-39,56-63,68-80,85-89,141-142H,14-16,29-31,40-55,112H2,1-13H3,(H2,113,143)(H2,114,144)(H2,115,149)(H,122,154)(H,123,167)(H,124,151)(H,125,152)(H,126,156)(H,127,150)(H,128,153)(H,129,157)(H,130,162)(H,131,166)(H,132,164)(H,133,165)(H,134,155)(H,135,159)(H,136,158)(H,137,160)(H,138,163)(H,139,161)(H,145,146)(H,147,148)(H4,116,117,120)(H4,118,119,121)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-,88-,89-/m0/s1 |

InChI Key |

YVOJSNXOGANXSQ-BZHNYRKKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gersizangitide (AXT-107)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a novel, clinical-stage anti-angiogenic peptide therapeutic developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] It is a 20-amino acid peptide derived from collagen IV.[2] this compound is formulated as a microparticulate suspension for intravitreal injection, which forms a gel depot in the vitreous, allowing for a slow release of the peptide and a potentially long duration of action, with a half-life of approximately 180 days. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.

Core Mechanism of Action: A Dual Approach

This compound exerts its therapeutic effects through a novel dual mechanism of action that simultaneously inhibits pro-angiogenic signaling and promotes vascular stabilization. This is achieved by targeting two critical pathways involved in the pathogenesis of retinal vascular diseases: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway. The entire cascade is initiated by the binding of this compound to specific integrin receptors on the surface of endothelial cells.

Inhibition of VEGF Signaling

This compound inhibits the signaling of VEGF-A and VEGF-C, key drivers of angiogenesis and vascular permeability.[1][2] This inhibition is not direct but is mediated through its interaction with integrins. Specifically, this compound binds to integrin αvβ3, which is known to act as a co-receptor for VEGF Receptor 2 (VEGFR2). By binding to αvβ3, this compound disrupts the VEGFR2-αvβ3 complex, which is necessary for optimal VEGF signaling. This disruption leads to a reduction in VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, ultimately suppressing neovascularization and vascular leakage.[3]

Activation of Tie2 Signaling

In addition to inhibiting VEGF signaling, this compound activates the Tie2 receptor, a tyrosine kinase that plays a crucial role in maintaining vascular stability. This activation is context-dependent and is potentiated by Angiopoietin-2 (Ang2). Under normal conditions, Ang2 is often an antagonist of Tie2. However, this compound's binding to integrin α5β1 disrupts the sequestration of Tie2 by this integrin in non-junctional areas of the endothelial cell membrane. This allows Tie2 to relocate and cluster at cell-cell junctions, where, in the presence of Ang2, it becomes activated (phosphorylated). Activated Tie2 signaling strengthens endothelial cell junctions, reduces vascular permeability, and suppresses inflammation.

The dual mechanism of inhibiting VEGFR2 and activating Tie2 provides a complementary approach to treating retinal vascular diseases, potentially offering greater efficacy and durability than targeting either pathway alone.

Signaling Pathway Overview

The following diagram illustrates the dual mechanism of action of this compound.

Preclinical Data Summary

A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of this compound.

In Vitro Studies

| Parameter | Assay | Result | Reference |

| Tie2 & Akt Phosphorylation | Western Blot in microvascular endothelial cells | Dose-dependent increase with this compound (0-100 µM) treatment for 105 minutes. | |

| Integrin Binding | Ex vivo cross-linking/pull-down experiments | This compound binds to integrins αvβ3 and α5β1. | |

| Endothelial Cell Junctions | Immunofluorescence in HUVECs | Co-localization of this compound with αv and α5 at cell-cell junctions. |

In Vivo Studies

| Model | Animal | Dose | Key Findings | Reference |

| Oxygen-Induced Ischemic Retinopathy (OIR) | Mouse | 1 µg, single intravitreal injection | Enhanced phosphorylation of Tie2 in retinal neovascularization. | |

| LPS-Induced Uveitis | Mouse | 1 µg, single intravitreal injection | Inhibited vascular leakage and reduced albumin levels in the vitreous. | |

| Safety & Pharmacokinetics | Rabbit, Minipig | 100, 250, 500, 1000 µg, single intravitreal injection | Well-tolerated over 9 months with no significant safety findings. Half-life of the vitreal gel was ~180 days. |

Experimental Protocols

In Vitro Tie2 and Akt Phosphorylation Assay

A representative protocol for assessing Tie2 and Akt phosphorylation in response to this compound is as follows:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluent.

-

Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 105 minutes) in the presence of a Tie2 ligand such as Ang2.

-

Lysis: Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phospho-Tie2, total Tie2, phospho-Akt, and total Akt overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

-

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study ischemia-induced retinal neovascularization.

-

Induction: Neonatal mice (e.g., C57BL/6J) at postnatal day 7 (P7) and their nursing dam are placed in a hyperoxic chamber (75% oxygen).

-

Hyperoxia: The animals are maintained in the hyperoxic environment until P12. This causes vaso-obliteration in the central retina.

-

Return to Normoxia: At P12, the mice are returned to room air (21% oxygen). The now-avascular retina becomes hypoxic, leading to the development of retinal neovascularization, which peaks around P17.

-

Treatment: this compound (e.g., 1 µg in 1 µL) is administered via a single intravitreal injection at a specific time point, for instance, P12 or P17. A vehicle control is injected into the contralateral eye or a separate cohort of animals.

-

Analysis: At a predetermined endpoint (e.g., P17 or later), eyes are enucleated. Retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascularization is then quantified using imaging software. For mechanism of action studies, retinal tissue can be processed for immunofluorescence staining (e.g., for phospho-Tie2) or Western blotting.

Clinical Development

This compound is currently being evaluated in clinical trials for nAMD. The DISCOVER trial (NCT05859776) is a Phase 1/2a open-label, dose-escalating study designed to assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of this compound in patients with nAMD.

DISCOVER Trial (NCT05859776) Summary

| Parameter | Description |

| Phase | 1/2a |

| Indication | Neovascular Age-Related Macular Degeneration (nAMD) |

| Design | Open-label, single ascending dose, sequential assignment |

| Number of Patients | Approximately 15 |

| Dose Cohorts | 125 µg (n=3), 250 µg (n=3), 500 µg (n=9) |

| Primary Endpoints | - Incidence of treatment-emergent adverse events- Change from baseline in intraocular pressure- Number of subjects with anti-drug antibodies |

| Secondary Endpoints | - Change from baseline in Best Corrected Visual Acuity (BCVA)- Change from baseline in Central Subfield Thickness (CST)- Time to first supplemental anti-VEGF treatment |

Conclusion

This compound's innovative dual mechanism of action, targeting both the VEGF and Tie2 pathways through integrin binding, represents a promising advancement in the treatment of retinal vascular diseases. Preclinical data have demonstrated its ability to inhibit neovascularization, reduce vascular leakage, and suppress inflammation. The long-acting formulation offers the potential to significantly reduce the treatment burden for patients. Ongoing clinical trials will further elucidate the safety and efficacy of this compound in patients with nAMD and other retinal conditions.

References

Gersizangitide (AXT107): A Technical Guide to its Sequence, Structure, and Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gersizangitide, also known as AXT107, is a synthetic 20-amino acid peptide derived from collagen IV currently under investigation for the treatment of neovascular retinal diseases such as wet age-related macular degeneration (wet AMD) and diabetic macular edema.[1][2] This technical guide provides a comprehensive overview of this compound's peptide sequence, its dual mechanism of action involving the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling and the activation of the Tie2 receptor pathway, and detailed experimental protocols. The information is intended to support researchers and professionals in the field of drug development.

Peptide Sequence and Physicochemical Properties

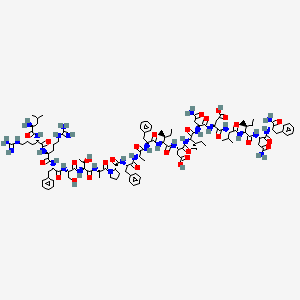

This compound is a 20-mer mimetic peptide with the following amino acid sequence:

Sequence: L-Leucyl-L-Arginyl-L-Arginyl-L-Phenylalanyl-L-Seryl-L-Threonyl-L-Alanyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Phenylalanyl-L-Isoleucyl-L-α-Aspartyl-L-Isoleucyl-L-Asparaginyl-L-α-Aspartyl-L-Valyl-L-Isoleucyl-L-Asparaginyl-L-Phenylalaninamide

One-Letter Code: LRRFSTAPFAFIDINDVINF-NH2[1][3]

| Property | Value | Reference |

| Molecular Weight | 2355.69 g/mol | [4] |

| Molecular Formula | C111H167N29O28 | |

| Source | Derived from Collagen IV | |

| CAS Number | 2417491-82-6 |

Mechanism of Action

This compound exhibits a novel dual mechanism of action that targets two critical pathways in retinal vascular diseases: it inhibits VEGFR2 signaling and activates the Tie2 pathway. This dual action is mediated by its binding to integrins αvβ3 and α5β1.

Inhibition of VEGFR2 Signaling

This compound binds to integrin αvβ3, which acts as a co-receptor for VEGFR2. This interaction disrupts the formation of the VEGFR2-β3 complex, leading to the suppression of VEGF-stimulated phosphorylation of VEGFR2. Consequently, downstream signaling pathways that promote neovascularization and vascular permeability are inhibited. Furthermore, this compound has been shown to reduce total VEGFR2 levels by promoting its internalization, ubiquitination, and subsequent degradation.

Activation of Tie2 Signaling

In addition to its inhibitory role, this compound also activates the Tie2 receptor. This activation is particularly interesting as it can convert Angiopoietin-2 (Ang2), typically a Tie2 antagonist, into a potent agonist. This leads to increased phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.

Quantitative Data

Binding Affinity

The binding affinity of this compound to its integrin targets has been quantified:

| Target Integrin | Dissociation Constant (Kd) | Reference |

| αvβ3 | 1.29 nM | |

| α5β1 | 2.21 nM |

Clinical Trial Dosages

In the DISCOVER Phase 1/2a clinical trial for neovascular age-related macular degeneration (nAMD), the following doses of this compound were evaluated:

| Dose Level | Dosage | Number of Patients (n) |

| Low | 125 µg | 3 |

| Medium | 250 µg | 3 |

| High | 500 µg | 9 |

Experimental Protocols

Western Blot for Tie2 Phosphorylation

This protocol describes the methodology to assess the effect of this compound on Tie2 phosphorylation in endothelial cells.

Objective: To determine if this compound treatment leads to an increase in the phosphorylation of Tie2 and its downstream effector, Akt.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluency.

-

Treatment:

-

Cells are pre-treated with 100 µM this compound (or a DMSO vehicle control) for 90 minutes.

-

Following pre-treatment, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-α (TNFα) for varying durations.

-

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phospho-Tie2 (pTie2) (Y992) and phospho-Akt (pAkt) (S473).

-

Loading controls such as α-Tubulin or GAPDH are used to ensure equal protein loading.

-

The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the pTie2 and pAkt bands is quantified and normalized to the loading control to determine the relative increase in phosphorylation.

Integrin Binding Assay (Fluorescence Polarization)

This protocol outlines a method to determine the binding affinity (Kd) of this compound to purified integrins.

Objective: To quantify the dissociation constant (Kd) of this compound for integrins αvβ3 and α5β1.

Methodology:

-

Peptide Labeling: this compound is labeled with a fluorescent probe, such as 5-FAM (5-Carboxyfluorescein).

-

Assay Setup:

-

A constant concentration of the 5-FAM-labeled this compound (e.g., 10 nM) is used.

-

Varying concentrations of purified integrin αvβ3 or α5β1 are added to the labeled peptide.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization of each sample is measured using a suitable plate reader. The binding of the larger integrin protein to the small fluorescently labeled peptide causes a decrease in the tumbling rate of the peptide, leading to an increase in fluorescence polarization.

-

Data Analysis:

-

The change in anisotropy is plotted against the concentration of the integrin.

-

The data is fitted to a ligand-dependent, quadratic equation of anisotropy to determine the dissociation constant (Kd).

-

Signaling Pathway Visualizations

The following diagrams illustrate the dual mechanism of action of this compound.

Caption: this compound inhibits VEGFR2 signaling by disrupting the VEGFR2-integrin αvβ3 complex.

Caption: this compound potentiates Ang2-mediated Tie2 activation, promoting vascular stability.

References

Gersizangitide (AXT-107): A Dual-Action Peptide for the Treatment of Retinal Vascular Diseases

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gersizangitide (AXT-107) is a novel, 20-amino acid synthetic peptide derived from collagen IV, currently in clinical development by AsclepiX Therapeutics for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. The molecule exhibits a unique dual mechanism of action, concurrently inhibiting the vascular endothelial growth factor (VEGF) pathway and activating the Tie2 signaling pathway, both of which are clinically validated targets in the management of retinal diseases characterized by neovascularization and vascular leakage.

Introduction: The Challenge of Retinal Vascular Diseases

Retinal vascular diseases, including neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO), are leading causes of vision loss globally. The pathophysiology of these conditions is complex, involving processes such as angiogenesis, vascular leakage, and inflammation. A key player in these processes is the vascular endothelial growth factor (VEGF) family, which promotes the formation of new, leaky blood vessels. While anti-VEGF therapies have revolutionized treatment, a significant number of patients show suboptimal response, and the need for frequent intravitreal injections presents a substantial treatment burden.

Another critical pathway in maintaining vascular stability is the Tie2 signaling pathway. Activation of the Tie2 receptor by its ligand, angiopoietin-1 (Ang1), promotes endothelial cell survival, maturation, and stability. In contrast, angiopoietin-2 (Ang2) often acts as a competitive antagonist of Ang1, promoting vascular destabilization.

Furthermore, proteins like Connexin 43 (Cx43) are implicated in the inflammatory and vascular leakage aspects of retinal diseases.[2][3] Cx43, a gap junction protein, is upregulated in retinal vascular diseases and its hemichannel opening can contribute to vascular permeability and inflammation.[4][5] While this compound's primary mechanism does not directly involve Cx43, understanding the role of such proteins provides a broader context for the multifaceted nature of retinal vascular pathologies that next-generation therapies aim to address.

This compound's dual-action approach, targeting both VEGF-driven neovascularization and promoting vascular stability via Tie2 activation, offers a promising therapeutic strategy to overcome the limitations of current treatments.

Discovery and Molecular Profile of this compound (AXT-107)

This compound is a synthetic 20-mer peptide derived from collagen IV. Its development was driven by research into endogenous inhibitors of angiogenesis. The peptide was designed to mimic the anti-angiogenic properties of its parent molecule.

Molecular Interaction:

This compound's dual mechanism is mediated by its high-affinity binding to two key integrins: αvβ3 and α5β1. Integrins are transmembrane receptors that play a crucial role in cell adhesion and signal transduction. The differential expression of these integrins on diseased versus normal retinal vessels provides a degree of targeted activity for this compound.

Mechanism of Action: A Dual Approach to Vascular Stabilization

This compound's therapeutic effects stem from its ability to modulate two critical signaling pathways involved in retinal vascular homeostasis.

Inhibition of the VEGFR2 Signaling Pathway

This compound binds to the integrin αvβ3, which acts as a co-receptor for VEGFR2. This interaction disrupts the formation of the VEGFR2-αvβ3 complex, leading to the suppression of VEGF-induced VEGFR2 phosphorylation and downstream signaling. This inhibition of the VEGF pathway helps to reduce neovascularization and vascular permeability.

Activation of the Tie2 Signaling Pathway

This compound also binds to the integrin α5β1, which is associated with the Tie2 receptor. This binding event leads to a conformational change that sensitizes the Tie2 receptor to its ligand, Ang2. In the presence of this compound, Ang2, which typically acts as an antagonist, functions as a potent agonist of Tie2. This leads to increased Tie2 phosphorylation and activation of its downstream signaling cascade, promoting vascular stability and reducing inflammation.

Preclinical Development

This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of retinal vascular diseases.

In Vitro Studies

-

VEGFR2 Inhibition: In cultured human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit VEGF-induced phosphorylation of VEGFR2.

-

Tie2 Activation: In microvascular endothelial cells, this compound (0-100 μM) enhances the phosphorylation of Tie2 and its downstream effector Akt in the presence of Ang2 in a dose-dependent manner.

In Vivo Animal Models

This compound has demonstrated efficacy in several well-established animal models of retinal neovascularization and vascular leakage.

-

Oxygen-Induced Retinopathy (OIR) Model: In a mouse model of OIR, a single intravitreal injection of 1 µg of this compound was shown to enhance the phosphorylation of Tie2 in the endothelial cells of retinal neovascular tufts.

-

LPS-Induced Uveitis Model: In a mouse model of lipopolysaccharide (LPS)-induced uveitis, a single intravitreal injection of 1 µg of this compound significantly inhibited vascular leakage, as measured by a reduction in the concentration of albumin in the vitreous humor.

-

Murine Model of Macular Degeneration: In mice genetically engineered to mimic human macular degeneration, treatment with this compound resulted in approximately half as much fluorescent dye leakage from retinal vessels compared to control animals.

Preclinical Pharmacokinetics and Safety

Preclinical studies in rabbits and minipigs have demonstrated a favorable pharmacokinetic and safety profile for this compound.

-

Formulation and Administration: this compound is formulated as a liquid that, upon intravitreal injection, self-assembles into a gel-like depot. This depot remains below the visual axis and provides a slow release of the drug over several months.

-

Safety and Tolerability: Single intravitreal doses of up to 1000 µg of this compound were well-tolerated in rabbits and minipigs for up to 9 months, with no signs of increased intraocular pressure, inflammation, or changes in electroretinography (ERG).

-

Ocular Distribution and Half-Life: this compound was found at efficacious levels in the retina and choroid-RPE. The half-life of the gel depot in the vitreous was approximately 180 days, suggesting the potential for once- or twice-yearly dosing.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Model System | Reference |

| Integrin Binding Affinity | |||

| Kd for αvβ3 | Not specified in search results | In vitro binding assay | |

| Kd for α5β1 | Not specified in search results | In vitro binding assay | |

| Inhibition of Vascular Leakage | |||

| Reduction in Vitreous Albumin | Significant reduction (0.03±0.02 vs 0.05±0.02 mg/ml) | Mouse LPS-induced uveitis model | |

| Reduction in Dye Leakage | ~50% reduction | Mouse model of macular degeneration | |

| Tie2 Pathway Activation | |||

| Tie2 Phosphorylation | Enhanced phosphorylation | Mouse OIR model (1 µg intravitreal) | |

| Tie2 and Akt Phosphorylation | Dose-dependent increase | In vitro microvascular endothelial cells (0-100 µM) |

| Parameter | Doses Tested | Species | Duration | Key Findings | Reference |

| Preclinical Safety & PK | 100, 250, 500, and 1000 µg (intravitreal) | Rabbit and Minipig | 9 months | Well-tolerated, no significant ocular inflammation or toxicity. Formation of a long-acting gel depot in the vitreous. | |

| Vitreous Gel Half-life | Not applicable | Rabbit and Minipig | - | Approximately 180 days |

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Induction: C57BL/6J mouse pups at postnatal day 7 (P7) are exposed to an environment of 75% oxygen for 5 days. At P12, the mice are returned to room air, which induces relative hypoxia and subsequent retinal neovascularization.

-

This compound Administration: A single intravitreal injection of this compound (e.g., 1 µg) is administered at a specific time point, often at P12.

-

Assessment of Neovascularization: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated. Retinal flat mounts are prepared and stained with isolectin B4 to visualize the vasculature. The extent of neovascular tufts and the avascular area are quantified.

-

Assessment of Tie2 Phosphorylation: Retinal tissue is collected and processed for Western blot analysis to detect phosphorylated Tie2 and total Tie2 levels.

Lipopolysaccharide (LPS)-Induced Uveitis Mouse Model

-

Induction: Adult C57BL/6 mice are given an intravitreal injection of LPS (e.g., 125-250 ng) in one eye to induce an inflammatory response and vascular leakage. The contralateral eye may be injected with phosphate-buffered saline (PBS) as a control.

-

This compound Administration: this compound (e.g., 1 µg) is administered via intravitreal injection, typically prior to the LPS challenge.

-

Assessment of Vascular Leakage: At a designated time point after LPS injection (e.g., 48 hours), vitreous humor is collected. The concentration of albumin in the vitreous is measured using an enzyme-linked immunosorbent assay (ELISA) as an indicator of vascular leakage.

-

Assessment of Inflammation: Retinal tissue can be collected to measure the mRNA levels of inflammatory cytokines such as IL-6 and Angpt2 via quantitative real-time PCR (qRT-PCR).

Clinical Development: The DISCOVER Trial

This compound is currently being evaluated in a Phase 1/2a clinical trial, known as the DISCOVER study (NCT05859776), for the treatment of nAMD.

-

Study Design: An open-label, single ascending dose, 9-month study.

-

Primary Objective: To evaluate the safety and tolerability of three dose strengths of this compound (125 µg, 250 µg, and 500 µg) administered via suprachoroidal injection.

-

Secondary Endpoints: To determine the bioactivity and duration of action of this compound, with efficacy assessed by changes in central subfield thickness (CST) and best-corrected visual acuity (BCVA).

-

Enrollment: Enrollment of 15 patients was completed in May 2024.

-

Expected Topline Results: Q2 2025.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits VEGFR2 signaling by disrupting the VEGFR2-αvβ3 integrin complex.

Caption: this compound promotes Tie2 activation by enabling Ang2 to act as a potent agonist.

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Future Directions and Conclusion

This compound (AXT-107) represents a promising next-generation therapeutic for retinal vascular diseases. Its novel dual mechanism of action, targeting both the inhibition of pathological neovascularization and the promotion of vascular stability, has the potential to offer improved efficacy and durability over existing anti-VEGF monotherapies. The preclinical data demonstrate a strong safety profile and a long-acting formulation that could significantly reduce the treatment burden for patients.

The ongoing DISCOVER Phase 1/2a clinical trial will provide crucial insights into the safety, tolerability, and bioactivity of this compound in patients with nAMD. The results of this trial, expected in the second quarter of 2025, are eagerly awaited by the ophthalmology community and could pave the way for a new standard of care for patients with retinal vascular diseases. Further research may also explore the potential of this compound in other indications such as diabetic retinopathy and retinal vein occlusion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Connexin in Ophthalmic Neovascularization and the Interaction between Connexin and Proangiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Connexin 43 (Cx43) regulates high-glucose-induced retinal endothelial cell angiogenesis and retinal neovascularization [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Connexin43 in retinal injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Gersizangitide: A Dual-Action Modulator of Tie2 and VEGF Pathways for Retinal Vascular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gersizangitide (AXT107) is a novel, synthetic 20-amino acid peptide derived from collagen IV, currently under investigation for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Its unique dual mechanism of action, functioning as both a Tie2 activator and a vascular endothelial growth factor (VEGF) inhibitor, positions it as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction

Pathological angiogenesis and vascular leakage are hallmarks of several debilitating retinal diseases. While the inhibition of VEGF has revolutionized the treatment of these conditions, a significant number of patients exhibit a suboptimal response, and the frequent intravitreal injections required present a considerable treatment burden. This compound offers a novel therapeutic strategy by simultaneously targeting two critical pathways involved in vascular homeostasis: the Tie2 and VEGF signaling pathways.

Mechanism of Action

This compound exerts its dual effects by binding with high affinity to integrins αvβ3 and α5β1, which are upregulated on endothelial cells in neovascular tissues[1][2][3]. This interaction leads to two key downstream effects:

-

VEGF Inhibition: By binding to integrin αvβ3, which acts as a co-receptor for VEGFR2, this compound disrupts the VEGFR2-αvβ3 complex. This disruption inhibits VEGF-stimulated phosphorylation of VEGFR2, leading to a reduction in downstream signaling, decreased vascular permeability, and suppression of neovascularization[2][3][4]. This compound has also been shown to reduce total VEGFR2 levels by promoting its internalization, ubiquitination, and degradation[4].

-

Tie2 Activation: this compound's interaction with integrin α5β1 potentiates Angiopoietin-2 (Ang2)-mediated Tie2 activation. In pathological conditions, Ang2 is often upregulated and acts as a Tie2 antagonist, promoting vascular destabilization. This compound converts Ang2 into a potent Tie2 agonist, leading to the phosphorylation of the Tie2 receptor and activation of its downstream signaling pathways. This results in enhanced vascular stability and a reduction in inflammation[5].

The following diagram illustrates the proposed signaling pathway for this compound's dual action.

This compound's dual mechanism of action.

Quantitative Data

Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinities of this compound

| Target | Binding Affinity (Kd) | Reference |

| Integrin αvβ3 | 1.29 nM | [2][4] |

| Integrin α5β1 | 2.21 nM | [2][4] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Result | Reference |

| Rabbit Model of VEGF-Induced Vascular Leakage | Reduction in Vascular Leakage | 86% reduction at 1 month, 70% reduction at 2 months | [2][4] |

| Mouse Model of Uveitis (LPS-induced) | Vitreous Albumin Concentration | Significant reduction compared to control | [1] |

Table 3: Pharmacokinetics of Intravitreal this compound

| Species | Formulation | Half-life in Vitreous | Reference |

| Rabbit and Minipig | Intravitreal Gel | Approximately 180 days | [6][7][8] |

Clinical Data

This compound is currently being evaluated in Phase 1/2a clinical trials for nAMD and DME.

Table 4: Overview of Selected Clinical Trials

| Study Name (Acronym) | Condition | Phase | Dose Levels | Number of Patients | Status (as of late 2025) |

| DISCOVER | Neovascular AMD | 1/2a | 125 µg, 250 µg, 500 µg (suprachoroidal injection) | 15 | Enrollment complete |

| CONGO | Diabetic Macular Edema | 1/2a | - | 18 | Terminated |

| SHASTA | Neovascular AMD | 1/2a | - | 18 | Terminated |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Assays

-

Objective: To determine the ability of this compound to induce Tie2 phosphorylation in the presence of Ang2.

-

Methodology (Western Blot):

-

Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells to confluence.

-

Serum-starve the cells for a defined period (e.g., 4-6 hours).

-

Pre-treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of recombinant human Ang2 (e.g., 200 ng/mL) for a short duration (e.g., 10-30 minutes).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2, e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.

-

Quantify band intensities using densitometry software and express the level of Tie2 phosphorylation as the ratio of p-Tie2 to total Tie2.

-

Tie2 Phosphorylation Assay Workflow.

-

Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced VEGFR2 phosphorylation.

-

Methodology (ELISA-based):

-

Use a 96-well plate pre-coated with a substrate for VEGFR2 kinase.

-

Add serial dilutions of this compound to the wells.

-

Initiate the kinase reaction by adding recombinant human VEGFR2 kinase and ATP.

-

Add a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Models

-

Objective: To evaluate the effect of this compound on the development of choroidal neovascularization.

-

Methodology:

-

Anesthetize adult mice (e.g., C57BL/6) and dilate their pupils.

-

Use a laser to rupture Bruch's membrane at several locations in the retina, avoiding major retinal vessels.

-

Immediately after laser injury, administer an intravitreal injection of this compound or a vehicle control.

-

After a defined period (e.g., 7-14 days), euthanize the mice and enucleate the eyes.

-

Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the CNV lesions.

-

Quantify the area of CNV using imaging software.

-

-

Objective: To assess the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.

-

Methodology:

-

Expose postnatal day 7 (P7) mouse pups and their nursing mother to a hyperoxic environment (e.g., 75% oxygen) for 5 days.

-

At P12, return the mice to room air (normoxia). This induces relative hypoxia in the avascular retina, leading to neovascularization.

-

At a specific time point (e.g., P12 or P14), administer an intravitreal injection of this compound or a vehicle control.

-

At P17, when neovascularization is maximal, euthanize the pups and dissect the retinas.

-

Stain the retinal flat mounts with an endothelial cell marker.

-

Quantify the areas of neovascularization and vaso-obliteration using imaging software.

-

-

Objective: To quantify the effect of this compound on VEGF-induced vascular leakage in vivo.

-

Methodology:

-

Anesthetize mice and intravenously inject Evans blue dye, which binds to serum albumin.

-

After a short circulation period, administer intradermal injections of VEGF and a vehicle control at distinct sites on the dorsal skin. This compound can be co-injected with VEGF or administered systemically prior to the VEGF challenge.

-

After a defined period (e.g., 20-30 minutes), euthanize the mice and excise the skin at the injection sites.

-

Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).

-

Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).

-

Overview of Key In Vivo Experimental Models.

Conclusion

This compound represents a promising next-generation therapeutic for retinal vascular diseases, distinguished by its dual mechanism of action that addresses both vascular leakage and instability. Its ability to inhibit VEGF signaling while simultaneously activating the Tie2 pathway offers a potentially more comprehensive and durable treatment effect compared to current anti-VEGF monotherapies. The long intraocular half-life of its gel formulation may also significantly reduce the treatment burden for patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 4. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. hcplive.com [hcplive.com]

In-vitro Anti-Angiogenic Properties of Gersizangitide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a synthetic 20-mer peptide derived from collagen IV that has emerged as a promising anti-angiogenic agent.[1] In-vitro studies have elucidated its dual mechanism of action, which involves the modulation of two critical pathways in angiogenesis: the Vascular Endothelial Growth Factor (VEGF) and the Tie2 signaling pathways. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anti-angiogenic properties, detailing its mechanism of action, experimental protocols for key assays, and a summary of available quantitative data.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a unique dual-targeting mechanism. It interacts with integrins αvβ3 and α5β1 on the surface of endothelial cells, leading to:

-

Inhibition of VEGF Signaling: By binding to integrin αvβ3, which acts as a co-receptor for VEGF Receptor 2 (VEGFR-2), this compound disrupts the formation of the VEGFR2-αvβ3 complex. This disruption inhibits VEGF-stimulated phosphorylation of VEGFR2, a critical step in the activation of downstream pro-angiogenic signaling cascades.[2][3] Furthermore, this compound has been shown to reduce the total levels of VEGFR2 in cultured vascular endothelial cells.[3]

-

Activation of Tie2 Signaling: this compound's interaction with integrin α5β1 leads to the activation of the Tie2 receptor. This activation is notable as it can occur in the presence of Angiopoietin-2 (Ang2), which is typically an antagonist of Tie2.[3] By converting Ang2 into a functional agonist, this compound promotes Tie2-mediated signaling, which is crucial for vascular stability and the inhibition of vascular leakage.

The binding affinities (Kd) of this compound for these integrins have been determined to be 1.29 nM for αvβ3 and 2.21 nM for α5β1.

Signaling Pathway Diagrams

Quantitative Data Summary

While detailed quantitative data from in-vitro assays are not extensively available in the public domain, the following table summarizes the key findings from preclinical studies.

| Parameter | Assay/Model | Result | Reference |

| Binding Affinity (Kd) | 1.29 nM (for Integrin αvβ3) 2.21 nM (for Integrin α5β1) | ||

| Vascular Leakage | VEGF-induced leakage in rabbit eyes | 86% reduction at 1 month | |

| Vascular Leakage | LPS-induced uveitis model in mice | Significant reduction in vitreous albumin concentration |

Experimental Protocols

Detailed, step-by-step protocols for in-vitro assays specifically using this compound are not publicly available. However, based on standard methodologies for assessing anti-angiogenic properties, the following sections describe the likely experimental workflows.

Endothelial Cell Proliferation Assay

This assay is crucial for determining the effect of this compound on the growth of endothelial cells, a key process in angiogenesis.

Objective: To quantify the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

-

This compound (AXT-107) at various concentrations

-

VEGF (as a pro-angiogenic stimulus)

-

96-well plates, collagen-coated

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: HUVECs are seeded into collagen-coated 96-well plates at a density of approximately 2,000-5,000 cells per well in complete growth medium and allowed to adhere overnight.

-

Serum Starvation: The medium is replaced with a basal medium containing reduced serum for 4-6 hours to synchronize the cells.

-

Treatment: The medium is then replaced with a fresh low-serum medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound. Control wells with vehicle and VEGF alone are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

Quantification of Proliferation: A cell proliferation reagent is added to each well according to the manufacturer's instructions. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the control (VEGF-stimulated cells without this compound). The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Objective: To evaluate the effect of this compound on the in-vitro morphogenesis of HUVECs into tube-like structures.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM-2)

-

Basement membrane extract (e.g., Matrigel® or Geltrex™)

-

This compound (AXT-107) at various concentrations

-

VEGF (as a pro-angiogenic stimulus)

-

96-well plates

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: A thin layer of basement membrane extract is added to each well of a pre-chilled 96-well plate and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Suspension Preparation: HUVECs are harvested and resuspended in basal medium containing VEGF and the desired concentrations of this compound.

-

Cell Seeding: The cell suspension is added to the coated wells at a density of 10,000-20,000 cells per well.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

-

Visualization and Imaging: The formation of tube-like structures is observed and imaged using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM before imaging.

-

Data Analysis: The images are analyzed to quantify various parameters of tube formation, such as the total tube length, the number of branch points, and the number of loops. The results are compared between the treated and control groups.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells, another essential component of angiogenesis.

Objective: To determine if this compound inhibits the chemotactic migration of HUVECs.

Materials:

-

HUVECs

-

Transwell inserts (with 8.0 µm pore size) for 24-well plates

-

Endothelial Cell Basal Medium (EBM-2) with low serum

-

VEGF (as a chemoattractant)

-

This compound (AXT-107) at various concentrations

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Chemoattractant Addition: Basal medium containing VEGF is added to the lower chamber of the 24-well plate.

-

Cell Seeding: HUVECs, resuspended in basal medium with low serum and containing different concentrations of this compound, are seeded into the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.

-

Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.

-

Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a staining solution.

-

Imaging and Quantification: The stained cells are imaged, and the number of migrated cells per field is counted. The results are expressed as a percentage of migration relative to the control.

Experimental Workflow Diagrams

Conclusion

In-vitro studies have established this compound as a potent anti-angiogenic peptide with a novel dual mechanism of action. By simultaneously inhibiting the pro-angiogenic VEGF signaling pathway and activating the vessel-stabilizing Tie2 pathway, this compound presents a promising therapeutic strategy for diseases characterized by pathological angiogenesis. While the publicly available quantitative in-vitro data is currently limited, the established mechanism of action provides a strong rationale for its continued development. Further publication of detailed in-vitro studies will be crucial for a more comprehensive understanding of its pharmacological profile.

References

Gersizangitide: A Dual-Action Peptide Inhibiting Vascular Leakage and Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a novel 20-amino acid synthetic peptide derived from collagen IV that has demonstrated significant potential in the treatment of retinal vascular diseases characterized by vascular leakage and inflammation.[1][2] Its unique mechanism of action, which involves the simultaneous inhibition of Vascular Endothelial Growth Factor (VEGF) receptor signaling and the activation of the Tie2 pathway, positions it as a promising therapeutic candidate for conditions such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][4] This technical guide provides an in-depth overview of this compound's core mechanisms, supported by preclinical data, detailed experimental protocols, and visual representations of its signaling pathways.

Mechanism of Action: A Dual Approach to Vascular Stabilization

This compound exerts its therapeutic effects through a sophisticated dual mechanism that targets two critical pathways involved in vascular homeostasis:

-

Inhibition of VEGFR2 Signaling: this compound binds to integrins αvβ3 and α5β1, disrupting the formation of the VEGFR2-β3 complex.[5] This disruption leads to reduced phosphorylation of VEGFR2 upon VEGF stimulation, thereby inhibiting downstream signaling cascades that promote vascular permeability and angiogenesis. Furthermore, this compound has been shown to increase the internalization, ubiquitination, and subsequent degradation of VEGFR2, leading to a reduction in total receptor levels on the cell surface.

-

Activation of Tie2 Signaling: In a distinct and equally important action, this compound's interaction with integrin α5β1 potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). Under pathological conditions, Ang2 typically acts as a Tie2 antagonist, promoting vascular instability. However, in the presence of this compound, Ang2 is converted into a potent Tie2 agonist. This leads to the phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.

This dual action of inhibiting a key driver of vascular leakage (VEGF) while simultaneously activating a critical pathway for vascular stabilization (Tie2) offers a potentially more comprehensive therapeutic approach compared to monospecific anti-VEGF therapies.

Data Presentation: Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies evaluating the efficacy of this compound in models of vascular leakage and inflammation.

Table 1: Inhibition of Vascular Leakage in a Mouse Model of LPS-Induced Uveitis

| Treatment Group | Vitreous Albumin Concentration (mg/ml) | Percent Reduction vs. Control | Reference |

| PBS (Control) | 0.05 ± 0.02 | - | |

| This compound (1 µg, intravitreal) | 0.03 ± 0.02 | 40% |

Data presented as mean ± standard deviation.

Table 2: Modulation of Inflammatory Receptors

| Target | Effect of this compound | Model System | Reference |

| TNF receptor 1 (TNFR1) | Decreased levels | Preclinical models | |

| TNF receptor 2 (TNFR2) | No significant effect | Preclinical models |

Table 3: In Vitro Activity

| Assay | Cell Type | Treatment | Effect | Reference |

| Tie2 Phosphorylation | Microvascular Endothelial Cells | This compound (0-100 µM) + Ang2 | Dose-dependent increase in Tie2 and Akt phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Evans Blue Assay for Retinal Vascular Permeability in a Mouse Model

This protocol is adapted from established methods for assessing vascular leakage in the eye.

Objective: To quantify the extent of blood-retinal barrier breakdown.

Materials:

-

This compound (AXT-107)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Evans blue dye (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS)

-

Formamide (B127407) (Sigma-Aldrich)

-

Spectrophotometer

-

Surgical microscope

-

Microcentrifuge tubes

-

Syringes and needles

Procedure:

-

Animal Model: Utilize a relevant mouse model of retinal vascular leakage, such as LPS-induced uveitis or oxygen-induced retinopathy.

-

Treatment: Administer this compound via intravitreal injection at the desired concentration (e.g., 1 µg in 1 µl). A control group should receive a vehicle (e.g., PBS) injection.

-

Induction of Leakage: At a specified time point post-treatment, induce vascular leakage according to the model (e.g., intravitreal injection of LPS).

-

Evans Blue Injection: Anesthetize the mice and inject a 2% solution of Evans blue dye in PBS intravenously via the tail vein (e.g., 45 mg/kg body weight). Allow the dye to circulate for a defined period (e.g., 2 hours).

-

Perfusion: After circulation, perfuse the animals transcardially with PBS to remove intravascular dye.

-

Tissue Harvest: Enucleate the eyes and carefully dissect the retinas under a surgical microscope.

-

Dye Extraction: Place each retina in a microcentrifuge tube with formamide (e.g., 200 µl) and incubate at 70°C for 18 hours to extract the Evans blue dye.

-

Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: Calculate the concentration of Evans blue in each sample using a standard curve. Normalize the data to the retinal weight.

Evans Blue Assay Experimental Workflow

ELISA for Inflammatory Cytokines in Retinal Tissue

This protocol outlines a general method for quantifying cytokine levels in retinal tissue, which can be adapted for specific targets like TNF-α and IL-6.

Objective: To measure the concentration of pro-inflammatory cytokines in retinal tissue lysates.

Materials:

-

Dissected retinal tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α ELISA kit)

-

Microplate reader

-

BCA protein assay kit

Procedure:

-

Tissue Homogenization: Homogenize the dissected retinal tissue in ice-cold lysis buffer.

-

Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (retinal lysate).

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading in the ELISA.

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Add diluted retinal lysates and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another wash, add the substrate solution, which will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Normalize the cytokine concentration to the total protein concentration of the lysate.

ELISA for Retinal Cytokines Workflow

Signaling Pathways

The following diagrams illustrate the molecular pathways through which this compound exerts its anti-vascular leakage and anti-inflammatory effects.

This compound's Dual Signaling Pathway Modulation

This compound's Inhibition of the NF-κB Inflammatory Pathway

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of retinal vascular diseases. Its novel dual mechanism of action, targeting both the VEGF and Tie2 pathways, provides a multi-faceted approach to restoring vascular homeostasis. Preclinical data have demonstrated its efficacy in reducing vascular leakage and inflammation.

The ongoing DISCOVER Phase 1/2a clinical trial in patients with nAMD will provide crucial safety and bioactivity data in humans, with topline results anticipated in the second quarter of 2025. Future research should continue to explore the full therapeutic potential of this compound, including its long-term efficacy and safety profile, and its potential application in other vasoproliferative and inflammatory diseases. The unique properties of this compound, including its potential for extended duration of action, may offer a significant improvement over the current standard of care, reducing treatment burden for patients with chronic retinal conditions.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]

Pharmacological Profile of Gersizangitide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a novel, clinical-stage, synthetic 20-mer peptide derived from collagen IV, being developed by AsclepiX Therapeutics.[1][2] It is an investigational therapeutic for the treatment of retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO).[1] this compound possesses a unique dual mechanism of action, simultaneously inhibiting pro-angiogenic signaling and promoting vascular stabilization.[3] This multi-faceted approach addresses key pathological processes in retinal diseases: neovascularization, vascular permeability, and inflammation.[4]

Core Pharmacological Attributes

This compound's therapeutic effects are mediated through its high-affinity binding to specific integrins on the surface of endothelial cells, which are upregulated in diseased vessels. This targeted engagement initiates a cascade of intracellular events that modulate two critical signaling pathways in retinal vascular homeostasis: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical data.

Table 1: Receptor Binding Affinity

| Target | Ligand | Kd (nM) | Assay Method |

| Integrin αvβ3 | This compound | 1.29 | Fluorescence Anisotropy |

| Integrin α5β1 | This compound | 2.21 | Fluorescence Anisotropy |

| [Source: Probechem Biochemicals] |

Table 2: Preclinical Pharmacokinetics (Intravitreal Administration)

| Species | Formulation | Half-life (t1/2) | Key Findings |

| Rabbit, Minipig | Gel-forming liquid | ~180 days | Formed a compact gel below the visual axis, releasing the drug slowly. Efficacious levels were found in the retina and choroid. Plasma levels were below the limit of quantitation. |

| [Source: IOVS, LARVOL DELTA] |

Table 3: Clinical Trial Dose Escalation (DISCOVER Study)

| Cohort | Dose Level | Number of Patients (n) |

| 1 | 125 µg | 3 |

| 2 | 250 µg | 3 |

| 3 | 500 µg | 9 |

| [Source: BioSpace, Optometry Times] |

Mechanism of Action

This compound's dual-action mechanism is initiated by its binding to integrins αvβ3 and α5β1.

-

Inhibition of VEGF Pathway: By binding to integrin αvβ3, which acts as a co-receptor for VEGFR2, this compound disrupts the formation of the VEGFR2-β3 complex. This disruption leads to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby reducing the total levels of the receptor on the cell surface and inhibiting downstream VEGF-stimulated signaling. This effectively suppresses vascular permeability and neovascularization.

-

Activation of Tie2 Pathway: this compound's interaction with integrin α5β1 leads to a conformational change that potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). In pathological conditions where Ang2 is abundant and typically acts as a Tie2 antagonist, this compound converts Ang2 into a strong agonist. This enhanced Tie2 phosphorylation and subsequent activation of downstream signaling, such as the Akt pathway, promotes vascular stability, reduces inflammation, and decreases vascular leakage.

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Integrin Binding Affinity Assay (Fluorescence Anisotropy)

This protocol quantifies the binding affinity of this compound to its integrin targets.

-

Reagents: 5-carboxyfluorescein (B1664652) (5-FAM)-labeled this compound, recombinant human integrin αvβ3 and α5β1, binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).

-

Procedure:

-

A constant concentration of 5-FAM-labeled this compound (e.g., 10 nM) is incubated with a range of concentrations of the respective recombinant integrin in the binding buffer.

-

The mixture is incubated at room temperature to reach equilibrium.

-

Fluorescence anisotropy is measured using a suitable plate reader.

-

-

Data Analysis: The change in anisotropy is plotted against the integrin concentration. The dissociation constant (Kd) is determined by fitting the data to a ligand-dependent, quadratic equation of anisotropy.

Workflow for Binding Affinity Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]

Gersizangitide (AXT-107): A Technical Guide to Early-Stage Clinical and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (formerly AXT-107) is an investigational synthetic peptide derived from collagen IV, being developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] Its novel mechanism of action, targeting both the vascular endothelial growth factor (VEGF) and Tie-2 pathways, positions it as a potentially durable and efficacious therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the available early-stage clinical and preclinical data for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound is a 20-amino acid peptide that exerts its biological effects through a dual mechanism of action.[4] It inhibits the pro-angiogenic VEGF receptor 2 (VEGFR2) pathway while simultaneously activating the vessel-stabilizing Tie-2 pathway.[2][3] This dual activity is mediated by its interaction with integrins αvβ3 and α5β1.[2][3] By binding to these integrins, this compound disrupts the formation of the VEGFR2-β3 complex, leading to the inhibition of VEGF-stimulated phosphorylation of VEGFR2 and downstream signaling.[5] Concurrently, its interaction with integrin α5β1 is believed to potentiate Angiopoietin-2 (Ang2)-mediated Tie-2 phosphorylation and activation, promoting vascular stability and reducing inflammation.[4][6]

Signaling Pathway Diagram

References

- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 2. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. certifeyed.com [certifeyed.com]

- 5. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for Gersizangitide (AXT-107)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT-107) is a synthetic peptide composed of 20 amino acids derived from collagen IV.[1] It is an anti-angiogenic agent being investigated for the treatment of retinal vascular diseases such as wet age-related macular degeneration (AMD) and diabetic macular edema.[2][3] this compound exhibits a dual mechanism of action, inhibiting vascular endothelial growth factor (VEGF) signaling while simultaneously activating the Tie2 pathway, both of which are crucial in the regulation of vascular stability and permeability.[1][2] These application notes provide detailed protocols for the solubilization, preparation, and storage of this compound for in vitro and preclinical research.

Data Presentation

Table 1: this compound Stock Solution Preparation

| Desired Stock Concentration | Solvent | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | Water | 2.357 mg | 11.785 mg | 23.57 mg |

| 5 mM | Water | 11.785 mg | 58.925 mg | 117.85 mg |

| 10 mM | Water | 23.57 mg | 117.85 mg | 235.7 mg |

Note: The molecular weight of this compound is assumed to be approximately 2357 g/mol based on typical peptide composition. Adjust calculations based on the specific molecular weight provided by the manufacturer.

Table 2: Recommended Storage Conditions for this compound Solutions

| Storage Temperature | Shelf Life | Recommendations |

| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from light and moisture. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from light and moisture. |

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol describes the steps for dissolving lyophilized this compound powder to create a stock solution.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water

-

Ultrasonic bath

-

Sterile, conical polypropylene (B1209903) tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (refer to Table 1). For example, to prepare a 10 mM stock solution, add 0.0425 mL of water to 1 mg of this compound.

-

Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath. A solubility of up to 33.33 mg/mL in water has been reported.

-

Verification: Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the this compound stock solution for use in cell-based assays.

Materials:

-

This compound stock solution (from Protocol 1)

-

Appropriate sterile cell culture medium or buffer (e.g., PBS)

-

Sterile, conical polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate Dilution: Determine the volume of stock solution required to achieve the final desired working concentration in your experimental volume. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of culture medium.

-

Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of sterile culture medium or buffer.

-

Sterilization: Filter the final working solution through a 0.22 µm sterile syringe filter before adding it to your cell cultures. This step is critical to prevent contamination.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and activity.

Visualizations

This compound Mechanism of Action

Caption: Dual mechanism of this compound on VEGF and Tie2 signaling pathways.

Experimental Workflow for this compound Preparation

Caption: Workflow for the solubilization and preparation of this compound.

Mechanism of Action

This compound is a peptide that modulates two key pathways involved in angiogenesis and vascular stability.

-

VEGF Pathway Inhibition: this compound interacts with integrins αvβ3 and α5β1, which in turn inhibits the pro-angiogenic vascular endothelial growth factor receptor 2 (VEGFR2). By blocking VEGF receptor signaling, this compound can inhibit neovascularization and reduce vascular leakage.

-

Tie2 Pathway Activation: The interaction with integrins also leads to the activation of the Tie2 receptor tyrosine kinase. This compound acts as an agonist to the Tie2 receptor in the presence of Angiopoietin-2 (Ang2). Activation of Tie2 promotes the phosphorylation of downstream effectors such as Akt, leading to enhanced vascular stability, decreased vascular permeability, and suppression of inflammation.

This dual action of inhibiting a pro-angiogenic pathway while activating a vessel-stabilizing pathway makes this compound a promising therapeutic candidate for diseases characterized by pathological neovascularization and vascular leakage.

References

Application Notes and Protocols for Testing Gersizangitide Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangitide (also known as AXT107) is a novel peptide-based drug candidate with a dual mechanism of action targeting key pathways in ocular neovascular diseases such as wet age-related macular degeneration (wAMD) and diabetic macular edema (DME). It functions as both an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling and an activator of the Tie2 receptor pathway. This dual action is mediated through its binding to integrins αvβ3 and α5β1, which are upregulated on endothelial cells in neovascular tissues. By inhibiting VEGF-mediated proliferation and permeability while promoting vascular stability through Tie2 activation, this compound presents a promising therapeutic strategy.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound using recommended cell lines. The protocols are designed to assess the key bioactivities of the compound: inhibition of angiogenesis, reduction of vascular permeability, and modulation of relevant signaling pathways.

Recommended Cell Lines

The selection of appropriate cell lines is critical for obtaining relevant and reproducible data. Based on the mechanism of action of this compound and the pathophysiology of the target diseases, the following cell lines are recommended:

| Cell Line | Type | Key Characteristics & Rationale for Use |

| HUVEC | Human Umbilical Vein Endothelial Cells | A well-established and widely used primary cell model for studying angiogenesis. Expresses both VEGFR2 and Tie2, making it ideal for assessing the dual mechanism of this compound. Highly responsive to VEGF stimulation. |

| HRMEC | Human Retinal Microvascular Endothelial Cells | A more physiologically relevant cell line for ocular neovascular diseases. Directly represents the endothelial cells of the retinal vasculature, the primary site of action for this compound in DME. |

| ARPE-19 | Human Retinal Pigment Epithelial Cells | A spontaneously immortalized cell line that forms monolayers with tight junctions. Crucial for studying the outer blood-retinal barrier. A major source of VEGF in the retina under pathological conditions. Useful for assessing this compound's effect on VEGF secretion and RPE barrier function. |

Experimental Workflows

The following diagram outlines the general experimental workflow for assessing the in vitro efficacy of this compound.

Signaling Pathways Modulated by this compound

This compound's efficacy stems from its ability to modulate two critical signaling pathways involved in angiogenesis and vascular stability.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. This compound is expected to inhibit VEGF-induced tube formation.

Materials:

-

HUVECs or HRMECs

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel®)

-

96-well culture plates

-

Recombinant Human VEGF-A165

-

This compound

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Protocol:

-

Thaw Basement Membrane Extract on ice overnight.

-

Coat a pre-chilled 96-well plate with 50 µL of Basement Membrane Extract per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for gel polymerization.

-

Harvest HUVECs/HRMECs and resuspend in serum-free medium at a concentration of 2 x 105 cells/mL.

-

Prepare treatment groups in the cell suspension:

-

Vehicle control (e.g., PBS)

-

VEGF-A (e.g., 20 ng/mL)

-

VEGF-A + this compound (various concentrations)

-

This compound alone (various concentrations)

-

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate at 37°C, 5% CO2 for 4-18 hours.

-

Stain the cells with Calcein AM for 30 minutes.

-

Capture images using a fluorescence microscope.

-

Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Data Presentation: